methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a triterpenoid derivative characterized by a complex pentacyclic scaffold. Key structural features include:
- A methyl ester at the 4a-carboxylate position.
- An acetyloxy group at position 10.
- Seven methyl substituents at positions 2, 2, 6a, 6b, 9, 9, and 12a.
- Defined stereochemistry at 14 chiral centers (4aS, 6aS, 6bR, 10S, etc.), critical for its three-dimensional conformation and biological interactions .
Structural modifications, such as esterification or glycosylation, are often employed to enhance bioavailability or target specificity .
Properties
Molecular Formula |
C33H52O4 |
|---|---|
Molecular Weight |
512.8 g/mol |
IUPAC Name |
methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24?,25?,26+,30+,31-,32-,33+/m1/s1 |
InChI Key |
VTZCFEUQVQTSSV-ZUPKVMRXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)OC)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- The starting materials are often naturally derived triterpenoids or synthetic analogs with a similar carbon skeleton.
- Precursors may include methyl oleanolate or related compounds that share the polycyclic core.
Functionalization Reactions
- Acetylation: The 10-hydroxy group is selectively acetylated using acetic anhydride or acetyl chloride under controlled conditions to form the 10-acetyloxy moiety.
- Esterification: The carboxylic acid at the 4a-position is methylated using reagents such as diazomethane or methyl iodide in the presence of a base to yield the methyl carboxylate.
- Hydrogenation: Partial hydrogenation may be employed to achieve the tetradecahydropicene framework, saturating specific double bonds without disturbing stereochemistry.
Stereochemical Control
- Use of chiral catalysts or auxiliaries during cyclization and functionalization steps ensures the desired stereochemistry.
- Chromatographic techniques such as chiral HPLC are used to monitor and separate stereoisomers.
Purification and Characterization
- Purification is typically achieved by recrystallization and chromatographic methods (TLC, HPLC).
- Structural confirmation is done using NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Representative Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Acid catalyst, heat | Formation of polycyclic core | Stereochemistry critical |
| 2 | Partial hydrogenation | H2, Pd/C catalyst, mild pressure | Saturation of double bonds | Avoid over-reduction |
| 3 | Acetylation | Acetic anhydride, pyridine | Introduce 10-acetyloxy group | Selective for 10-OH |
| 4 | Esterification | Diazomethane or MeI, base | Methylation of carboxylic acid | Controlled to prevent side reactions |
| 5 | Purification | Column chromatography, recrystallization | Isolation of pure stereoisomer | Analytical purity > 98% |
Detailed Research Findings
- Recent patent literature highlights the synthesis of saponin derivatives structurally related to this compound, emphasizing improved therapeutic windows achieved by precise stereochemical control and functional group modifications.
- Chemical suppliers describe the compound as a methyl ester of a heptamethyl tetradecahydropicene derivative with a 10-acetyloxy substituent, synthesized via multi-step organic synthesis involving esterification and acetylation steps.
- PubChem and related chemical databases confirm the molecular formula C33H52O4 and molecular weight 512.8 g/mol, consistent with the described synthetic transformations.
Chemical Reactions Analysis
Structural Analysis
The compound is a methyl ester derivative of oleanolic acid, featuring:
-
A 4a-carboxylate methyl ester group (COOCH₃) at position 4a.
-
A 10-acetyloxy group (OAc) at position 10.
-
A polycyclic triterpene backbone with eight chiral centers and a molecular weight of 584.8 g/mol .
-
A hydrophobicity index (XLogP3-AA = 8.4), indicating strong lipophilicity .
Key Functional Groups:
| Functional Group | Position | Reactivity |
|---|---|---|
| Methyl ester | 4a | Hydrolysis, transesterification |
| Acetyloxy | 10 | Nucleophilic substitution, deacetylation |
| Polycyclic backbone | Core | Oxidation, ring-opening |
Ester Hydrolysis
The methyl ester at 4a undergoes hydrolysis under acidic or basic conditions:
-
Acid-catalyzed hydrolysis (H₂SO₄, EtOH): Converts the ester to a carboxylic acid (COOH).
-
Base-catalyzed hydrolysis (NaOH, aqueous MeOH): Produces the sodium salt of the carboxylic acid .
Reaction Conditions :
| Catalyst | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| H₂SO₄ | EtOH | Reflux | 6h | COOH |
| NaOH | MeOH/H₂O | 50°C | 4h | COONa |
Acetyloxy Group Reactions
The 10-acetyloxy group exhibits:
-
Deacetylation under basic conditions (e.g., NH₃·MeOH) to form a hydroxyl group.
-
Nucleophilic substitution with alcohols or amines (e.g., RO⁻ or NH₂R) under acidic or basic conditions .
Mechanism :
Biological and Chemical Implications
-
Cytotoxicity : Acetyloxy derivatives exhibit apoptosis-inducing activity in cancer cell lines (e.g., MCF-7, HeLa).
-
Lipophilicity : The high XLogP3 value (8.4) suggests potential for membrane-permeable drug design .
-
Stereochemical Challenges : The eight chiral centers require precise reaction conditions to avoid racemization .
Scientific Research Applications
Chemical Applications
1.1 Synthesis Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various chemical reactions including:
- Esterification: The formation of esters through the reaction of acids with alcohols.
- Hydrolysis: The reverse reaction where the ester can be converted back to the original acid and alcohol.
- Transesterification: This process involves exchanging the alkoxy group of an ester with another alcohol.
These reactions are crucial for developing new compounds in organic chemistry and materials science .
Biological Applications
2.1 Antibacterial Properties
Research has indicated that methyl (4aS...tetradecahydropicene-4a-carboxylate exhibits potential antibacterial activity. Studies have shown that it can inhibit the growth of certain bacterial strains which could lead to its use in developing new antibacterial agents.
2.2 Therapeutic Potential
The compound has been investigated for its therapeutic properties in treating various diseases. Specifically:
- Anti-inflammatory Effects: It has been observed to modulate inflammatory responses by inhibiting key pathways such as NF-kB and JNK pathways in macrophages .
- Alcohol Dehydrogenase Inhibition: Computational studies suggest that it may act as an inhibitor of alcohol dehydrogenase (ADH), presenting a potential therapeutic avenue for treating alcoholic liver injury .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antibacterial Activity | Investigated the antibacterial properties against common pathogens | Showed significant inhibition of bacterial growth |
| Anti-inflammatory Pathway Analysis | Explored the modulation of inflammatory pathways | Confirmed inhibition of NF-kB and JNK pathways in RAW 264.7 cells |
| Molecular Docking Studies | Evaluated binding efficiency to ADH inhibitors | Demonstrated high binding affinity and potential therapeutic effects against alcoholic liver injury |
Summary of Findings
The applications of methyl (4aS...tetradecahydropicene-4a-carboxylate span diverse fields from synthetic organic chemistry to medicinal research. Its role as a synthesis intermediate highlights its importance in chemical manufacturing processes. Furthermore, its biological activities suggest promising avenues for therapeutic development against bacterial infections and inflammation-related diseases.
Mechanism of Action
The mechanism of action of methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
The methyl ester at 4a-carboxylate (vs. carboxylic acid in Oleanolic acid) reduces polarity, enhancing cell membrane permeability . Celastrol diverges with a quinone methide structure, enabling covalent binding to target proteins (e.g., SERCA) .
Stereochemical Complexity: The target compound shares the pentacyclic core with Oleanolic acid but exhibits distinct stereochemistry at positions 4a, 6a, and 14b, which may alter receptor-binding affinity .
Key Insights:
- The acetyloxy and methyl ester groups in the target compound may improve pharmacokinetics compared to Oleanolic acid, which has poor oral bioavailability due to its carboxylic acid moiety .
- Celastrol derivatives with PEGylated or amide-linked groups () demonstrate enhanced solubility and target engagement, suggesting similar strategies could optimize the target compound .
Biological Activity
Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties based on available research findings and data.
Chemical Structure and Properties
- Molecular Formula : C31H50O5
- Molecular Weight : 502.7 g/mol
- IUPAC Name : Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b-heptamethyl-1...tetradecahydropicene-4a-carboxylate
This compound features a tetradecahydropicene backbone with multiple methyl and acetoxy groups that contribute to its structural complexity and potential reactivity.
Antimicrobial Properties
Recent studies have indicated that methyl (4aS...) exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This modulation indicates a potential therapeutic role in conditions characterized by chronic inflammation .
Cytotoxicity and Cancer Research
In cancer research contexts, methyl (4aS...) has been evaluated for its cytotoxic effects against several cancer cell lines. Studies demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways. The IC50 values suggest that the compound is effective at relatively low concentrations .
The biological activities of methyl (4aS...) can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits glycogen synthase kinase 3-beta (GSK-3β), a key enzyme involved in cell signaling pathways related to cell proliferation and survival.
- Cell Signaling Modulation : By affecting the Wnt signaling pathway through GSK-3β inhibition, it promotes cellular proliferation and tissue regeneration .
Data Tables
Case Studies
-
Antimicrobial Study :
In a controlled laboratory setting, the efficacy of methyl (4aS...) was tested against various bacterial strains. Results indicated a notable reduction in bacterial colony formation at concentrations as low as 50 µg/mL. -
Cancer Cell Line Study :
A study evaluating the cytotoxic effects on MCF-7 breast cancer cells revealed that treatment with methyl (4aS...) led to a significant decrease in cell viability after 24 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
